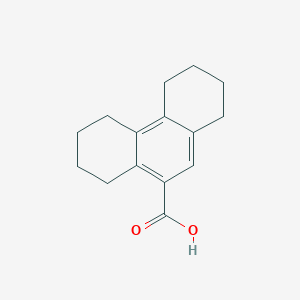![molecular formula C9H9ClO2S B094735 2-[(4-氯苯基)硫烷基]丙酸 CAS No. 18527-12-3](/img/structure/B94735.png)
2-[(4-氯苯基)硫烷基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)sulfanyl]propanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . The first paper discusses enantiomers of a compound with a similar 4-chlorophenyl moiety, which is a common structural feature in various pharmacologically active compounds . The second paper explores the sulfonation reactions of chlorophenols, which is relevant to understanding the behavior of chlorophenyl groups in chemical reactions .
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Chlorophenyl)sulfanyl]propanoic acid involves the use of diastereoselective alkylation methods. Specifically, the synthesis of enantiomerically pure compounds with a 4-chlorophenylsulfonyl group is achieved through the alkylation of acyloxazolidinone . Although the exact synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with a 4-chlorophenyl group, such as those discussed in the first paper, is crucial for their biological activity. The presence of the chlorophenyl moiety can influence the overall shape of the molecule, its electronic distribution, and its ability to interact with biological targets . The stereochemistry of such compounds is also significant, as enantiomers can exhibit different biological activities.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl groups can be inferred from the sulfonation reactions discussed in the second paper. Chlorophenols undergo sulfonation with sulfuric acid and SO3, with the distribution of sulfonic acid isomers being influenced by the directing effects of substituents . This information is relevant to understanding how the chlorophenyl group in 2-[(4-Chlorophenyl)sulfanyl]propanoic acid might react under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid are not directly provided, the properties of related compounds can offer some insights. The presence of a chlorophenyl group can affect the compound's acidity, solubility, and stability. The enantiomers of the compound discussed in the first paper show similar pharmacological profiles and bioavailability, suggesting that the physical properties of such enantiomers are comparable . The sulfonation reactions indicate that the reactivity of chlorophenyl compounds can be significantly altered by the presence of different substituents .
科学研究应用
合成化学中的化学发光
一项研究详细阐述了硫烷基、亚磺酰基和磺酰基取代的双环二氧杂环烷的合成,重点介绍了这些化合物的碱诱导化学发光。该研究探索了这些二氧杂环烷的热稳定性,允许在室温下处理,并氧化成亚磺酰基和磺酰基取代的衍生物,提供了对化学发光反应及其在合成化学和分析方法中的潜在应用的见解 (Watanabe et al., 2010).
抗病毒研究
另一项研究途径包括由 4-氯苯甲酸合成 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物。这些化合物显示出潜在的抗烟草花叶病毒活性,表明它们与开发新的抗病毒剂相关 (Chen et al., 2010).
GABAB 受体拮抗剂
关于 3-氨基-3-(4-氯苯基)丙酸及其相关化合物合成的研究强调了它们作为 GABAB 受体上 GABA 的弱特异拮抗剂的作用。这项研究为开发针对 GABAB 受体的新的药理学剂奠定了基础,这可能对治疗神经和精神疾病产生影响 (Abbenante et al., 1997).
多相催化
一项关于制备硫酸 [3-(3-硅丙基)硫烷基] 丙酯的研究引入了一种可循环利用的催化剂,用于在多相条件下甲酰化和乙酰化醇。这项研究有助于开发有机合成中更可持续和高效的催化过程 (Niknam & Saberi, 2009).
环境应用
对 Ti/SnO2-Sb 阳极上 2,4-二氯苯酚的电化学降解的研究表明在快速氧化有机污染物方面具有很高的活性,证明了这种方法在处理废水和去除有毒氯酚方面的潜力 (Niu et al., 2013).
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXBKKXOZFZPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374060 |
Source


|
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]propanoic acid | |
CAS RN |
18527-12-3 |
Source


|
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18527-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

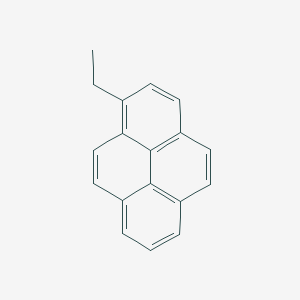
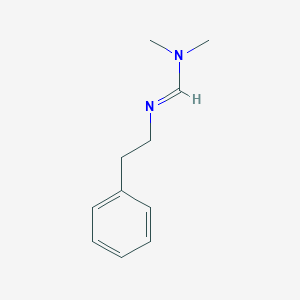
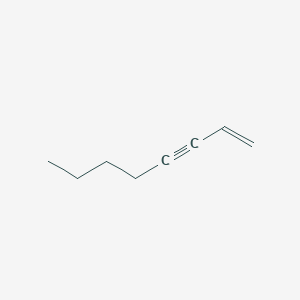
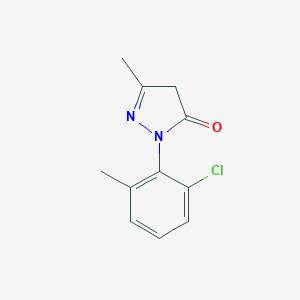
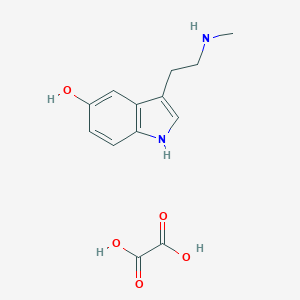
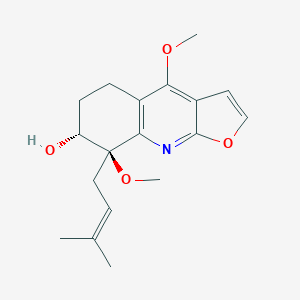
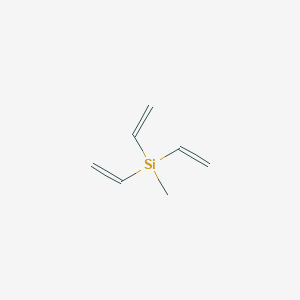
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
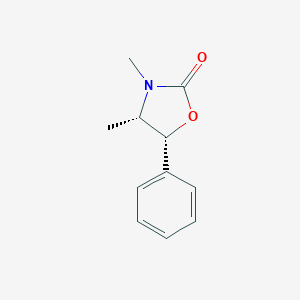
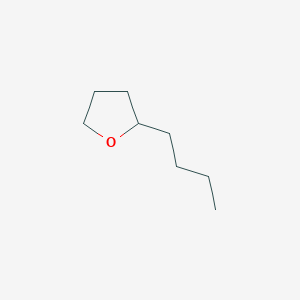
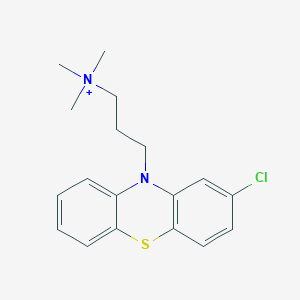
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
